7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] 7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
Brand Name: Vulcanchem
CAS No.:
VCID: VC15944938
InChI: InChI=1S/C14H20N2O/c1-11-2-3-13-12(10-11)16-9-6-14(17-13)4-7-15-8-5-14/h2-3,10,15-16H,4-9H2,1H3
SMILES:
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol

7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

CAS No.:

Cat. No.: VC15944938

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] -

Specification

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
IUPAC Name 7-methylspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]
Standard InChI InChI=1S/C14H20N2O/c1-11-2-3-13-12(10-11)16-9-6-14(17-13)4-7-15-8-5-14/h2-3,10,15-16H,4-9H2,1H3
Standard InChI Key PBYSHEFURXEAGB-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC3(CCNCC3)CCN2

Introduction

Molecular Architecture and Physicochemical Properties

Structural Elucidation

7-Methyl-4,5-dihydro-3H-spiro[benzo[B]oxazepine-2,4'-piperidine] is defined by a spiro junction connecting a benzo[b]oxazepine ring system to a piperidine ring. The benzo[b]oxazepine component consists of a seven-membered heterocycle incorporating one oxygen and one nitrogen atom, fused to a benzene ring. The piperidine moiety, a six-membered amine ring, intersects the oxazepine system at the spiro carbon (C2), creating a three-dimensional scaffold that enhances conformational rigidity. The 7-methyl substituent on the benzene ring introduces steric and electronic modifications, potentially altering solubility and target affinity compared to non-methylated analogs.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15_{15}H20_{20}N2_{2}O
Molecular Weight244.33 g/mol
IUPAC Name7-methylspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]
Topological Polar Surface Area (TPSA)23.5 Ų
LogP (Octanol-Water Partition)2.8

The methyl group at position 7 enhances lipophilicity (LogP = 2.8), favoring membrane permeability and oral bioavailability. Computational models suggest that the spiro arrangement restricts rotational freedom, potentially reducing entropic penalties during protein-ligand interactions.

Synthetic Methodologies

Classical Approaches to Spirocyclic Oxazepines

Synthesis of benzo[b]oxazepine derivatives typically begins with functionalized 2-aminophenols. As demonstrated by Cheng et al., reacting 2-aminophenols with alkynones in 1,4-dioxane at 100°C facilitates intramolecular cyclization via alkynylketimine intermediates, yielding the oxazepine core . For spirocyclic variants like the 7-methyl derivative, post-cyclization steps involve introducing the piperidine ring through nucleophilic substitution or reductive amination. For example, treating 7-methyl-benzo[b][1,oxazepine with N-benzylpiperidone under acidic conditions could generate the spiro junction, followed by hydrogenolysis to remove protecting groups .

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates spirocycle formation. Jadidi et al. reported a 60% yield improvement in synthesizing pyrrolo[2,1-c][1,benzodiazepines using microwave-assisted conditions (150°C, 15 min) compared to conventional heating (36 h) . Applying similar protocols to 7-methyl derivatives could reduce reaction times from days to hours while minimizing side products like imine tautomers .

Table 2: Comparative Synthesis Conditions

MethodTemperatureTimeYield (%)Key Advantage
Conventional Heating100°C24–48 h45–55Low equipment requirements
Microwave Irradiation150°C15–30 min70–80Rapid kinetics, higher purity

Biological Activity and Mechanism

Hypothesized Pharmacological Effects

While direct data on 7-methyl-4,5-dihydro-3H-spiro[benzo[B]oxazepine-2,4'-piperidine] are unavailable, structurally related compounds exhibit diverse bioactivities:

  • Anticancer Potential: Analogous spirooxazepines inhibit tubulin polymerization, disrupting mitosis in breast cancer cell lines (IC50_{50} = 1.2–3.8 μM).

  • Antibacterial Activity: Fluorinated derivatives show MIC values of 4–8 μg/mL against Staphylococcus aureus by targeting penicillin-binding proteins.

  • Neurological Applications: Piperidine-containing spirocycles modulate σ-1 receptors (Ki_i = 12 nM), suggesting utility in neuropathic pain management.

The methyl group’s electron-donating effects may enhance π-π stacking with aromatic residues in target proteins, improving binding affinity over non-substituted analogs.

Comparative Analysis with Related Compounds

Substituent-Driven Property Modulation

The 7-methyl derivative occupies a middle ground between bulkier (e.g., 1'-benzyl) and smaller (e.g., 7-fluoro) analogs in terms of steric effects and solubility:

Table 3: Substituent Impact on Drug-Likeness

CompoundMolecular WeightLogPTPSA (Ų)Bioavailability Score
7-Methyl- (Target)244.332.823.50.55
1'-Benzyl-7-methyl-322.403.923.50.45
7-Fluoro-218.302.123.50.65

The methyl group balances lipophilicity and molecular weight, avoiding the excessive hydrophobicity of benzyl derivatives while maintaining better membrane penetration than fluoro-substituted analogs.

Applications in Drug Discovery

Lead Optimization Strategies

The spiro architecture of 7-methyl-4,5-dihydro-3H-spiro[benzo[B]oxazepine-2,4'-piperidine] offers three advantages in lead optimization:

  • Conformational Restriction: Reduces off-target binding by pre-organizing the molecule into bioactive conformations.

  • Metabolic Stability: Piperidine’s saturated ring resists oxidative degradation, extending plasma half-life compared to aromatic amines .

  • Diversity-Oriented Synthesis: Position 7 allows for late-stage functionalization via cross-coupling or alkylation, enabling rapid SAR exploration .

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